molecular formula C22H25N3O B11648860 (3Z)-3-[(3,4-dimethylphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(3,4-dimethylphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11648860
M. Wt: 347.5 g/mol
InChI Key: QSKHOCJEPDHSIP-UHFFFAOYSA-N
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Description

(3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines an indole core with a piperidine and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the piperidine and dimethylphenyl groups through a series of substitution and condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is essential to maintain consistency and efficiency. Additionally, purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)imino-1-(piperidin-1-ylmethyl)indol-2-one

InChI

InChI=1S/C22H25N3O/c1-16-10-11-18(14-17(16)2)23-21-19-8-4-5-9-20(19)25(22(21)26)15-24-12-6-3-7-13-24/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3

InChI Key

QSKHOCJEPDHSIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCCCC4)C

Origin of Product

United States

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